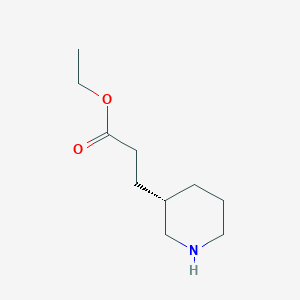![molecular formula C26H24B2O3 B12581088 Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl- CAS No. 515157-44-5](/img/structure/B12581088.png)
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is a compound belonging to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. Borinic acids, in particular, are characterized by the presence of two carbon-boron (C-B) bonds and one boron-oxygen (B-O) bond, which imparts unique chemical properties to the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] typically involves the addition of organometallic reagents to boranes. Common reagents used include boron trihalides (BX3), boronic esters, and aminoboranes. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of borinic acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acids to boranes.
Substitution: The B-O bond can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and various substituted borinic acids. These products have significant applications in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] involves its ability to coordinate with various functional groups, such as alcohols, diols, and amino alcohols. This coordination facilitates regioselective functionalization and catalysis. The compound’s Lewis acidity plays a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic acids: These compounds have one C-B bond and two B-O bonds, making them less acidic than borinic acids.
Boranes: These compounds contain three C-B bonds and no B-O bonds, resulting in different reactivity and applications.
Uniqueness
Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-] is unique due to its enhanced Lewis acidity and ability to form stable complexes with various functional groups. This makes it particularly useful in catalysis and functionalization reactions, setting it apart from other boron-containing compounds .
Eigenschaften
CAS-Nummer |
515157-44-5 |
|---|---|
Molekularformel |
C26H24B2O3 |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
[4-[[4-[hydroxy(phenyl)boranyl]phenyl]methoxymethyl]phenyl]-phenylborinic acid |
InChI |
InChI=1S/C26H24B2O3/c29-27(23-7-3-1-4-8-23)25-15-11-21(12-16-25)19-31-20-22-13-17-26(18-14-22)28(30)24-9-5-2-6-10-24/h1-18,29-30H,19-20H2 |
InChI-Schlüssel |
QIQPJCMSQCPFHL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)COCC3=CC=C(C=C3)B(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


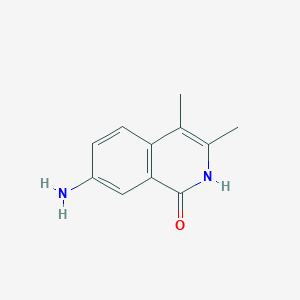
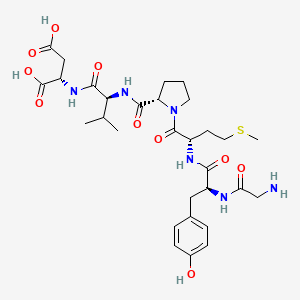
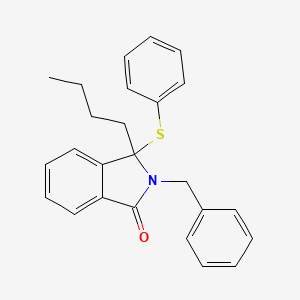
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)
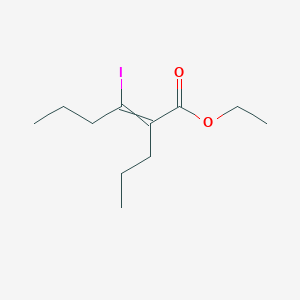

![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
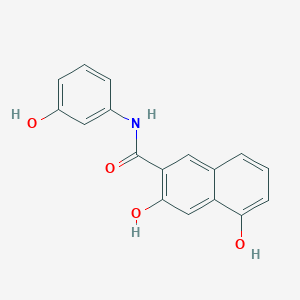
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)
